molecular formula C6H6N2O2S B1269056 (2-Pyrimidylthio)acetic acid CAS No. 88768-45-0

(2-Pyrimidylthio)acetic acid

Cat. No.: B1269056
CAS No.: 88768-45-0
M. Wt: 170.19 g/mol
InChI Key: NIEOYUNNKKAQKI-UHFFFAOYSA-N
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Description

(2-Pyrimidylthio)acetic acid is an organic compound with the molecular formula C6H6N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a thioether linkage between the pyrimidine ring and the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Pyrimidylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of pyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve pyrimidine-2-thiol in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Pyrimidylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Pyrimidylthio)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other derivatives.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, making them useful in drug discovery and development.

Medicine

In medicine, this compound derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives can be employed in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2-Pyrimidylthio)acetic acid and its derivatives depends on their specific applications. In biological systems, these compounds may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (Pyridin-2-ylthio)acetic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (Pyrimidin-2-ylthio)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

    (Pyrimidin-2-ylthio)butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.

Uniqueness

(2-Pyrimidylthio)acetic acid is unique due to the presence of both a pyrimidine ring and a thioether linkage to an acetic acid moiety This combination imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEOYUNNKKAQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237311
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88768-45-0
Record name 2-(2-Pyrimidinylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-2-ylthio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How are (pyrimidin-2-ylthio)acetic acid derivatives synthesized, and what makes this method advantageous?

A1: Researchers successfully synthesized a series of (pyrimidin-2-ylthio)acetic acid derivatives using the Ugi 4-component reaction (Ugi-4CR) []. This one-pot synthesis method offers several advantages:

    Q2: What structural modifications were explored in the study of (pyrimidin-2-ylthio)acetic acid derivatives, and how did they impact anti-tubercular activity?

    A2: The research focused on creating diverse (pyrimidin-2-ylthio)acetic acid derivatives by varying the substituents on the pyrimidine ring and the amine component []. While all synthesized compounds showed some degree of anti-tubercular activity against Mycobacterium tuberculosis H37Rv, compound 5f exhibited particularly promising results, comparable to the activity of the control drug Isoniazid [].

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